molecular formula C20H19ClN4O4S2 B2723066 N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide CAS No. 896024-28-5

N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide

Cat. No. B2723066
CAS RN: 896024-28-5
M. Wt: 478.97
InChI Key: PLSNYKQOQUSECH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide, a thiadiazole ring, and a chloro-methoxyphenyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring and the amide group would likely have a significant impact on the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Some properties that could be predicted for this compound include its boiling point, melting point, and solubility .

Scientific Research Applications

Thiadiazole Derivatives in Photodynamic Therapy

Thiadiazole derivatives, like the zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, have been synthesized and characterized for their photophysical and photochemical properties. Such compounds, due to their high singlet oxygen quantum yield and good fluorescence properties, are very useful for photodynamic therapy applications, particularly in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Properties

Compounds incorporating the thiadiazole ring have demonstrated significant antimicrobial screening. A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides exhibited in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various strains of fungi, suggesting their potential as therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).

Antitumor Activities

The synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone has shown promising anti-inflammatory and analgesic properties. Some compounds within this research demonstrated high inhibitory activity on COX-2 selectivity, comparable to standard drugs, indicating their potential as anticancer agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis and Molecular Interaction Studies

Studies on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide provide insights into the intermolecular interactions significant for pharmaceutical chemistry. Understanding these interactions is crucial for drug design, especially in optimizing the drug-receptor binding affinity and selectivity (Karabulut et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through experimental studies. Without specific information on this compound, it’s difficult to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide details on its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to determine its physical and chemical properties, investigations into its mechanism of action, or the development of synthesis methods .

properties

IUPAC Name

N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S2/c1-3-29-14-7-4-12(5-8-14)18(27)23-19-24-25-20(31-19)30-11-17(26)22-15-10-13(21)6-9-16(15)28-2/h4-10H,3,11H2,1-2H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSNYKQOQUSECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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